5-Bromo-2-ethoxy-3-iodobenzaldehyde
Description
5-Bromo-2-ethoxy-3-iodobenzaldehyde is a halogenated benzaldehyde derivative featuring bromine (Br) at position 5, iodine (I) at position 3, and an ethoxy (-OCH₂CH₃) group at position 2 on the aromatic ring.
Properties
IUPAC Name |
5-bromo-2-ethoxy-3-iodobenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrIO2/c1-2-13-9-6(5-12)3-7(10)4-8(9)11/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRFGNKRACUTEOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1I)Br)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrIO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-ethoxy-3-iodobenzaldehyde typically involves the bromination and iodination of an ethoxy-substituted benzaldehyde. One common method includes the following steps:
Bromination: The ethoxybenzaldehyde is treated with bromine in the presence of a catalyst to introduce the bromine atom at the desired position.
Iodination: The brominated intermediate is then subjected to iodination using iodine and a suitable oxidizing agent to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-ethoxy-3-iodobenzaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide, potassium cyanide, or organometallic compounds can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products:
Substitution Products: Depending on the reagent used, various substituted derivatives of this compound can be obtained.
Oxidation Product: 5-Bromo-2-ethoxy-3-iodobenzoic acid.
Reduction Product: 5-Bromo-2-ethoxy-3-iodobenzyl alcohol.
Scientific Research Applications
Chemistry: 5-Bromo-2-ethoxy-3-iodobenzaldehyde is widely used as a building block in the synthesis of complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology and Medicine: In biological research, this compound is used to study the effects of halogenated benzaldehydes on cellular processes. It is also employed in the development of new drugs and therapeutic agents.
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials. Its unique reactivity makes it valuable in the production of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Bromo-2-ethoxy-3-iodobenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to modifications in their activity. The bromine and iodine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound’s reactivity and applications can be contextualized by comparing it to analogs with variations in substituents, functional groups, or halogen placement. Below is a detailed comparison based on evidence from diverse sources:
Substituent-Driven Reactivity
- Key Insights :
- Ethoxy vs. Fluoro Substituents : The ethoxy group in the target compound provides electron-donating resonance stabilization, whereas fluoro in its analog (CAS 2091698-58-5) introduces electron-withdrawing effects, altering reactivity in palladium-catalyzed couplings .
- Aldehyde vs. Carboxylic Acid : The aldehyde group enables nucleophilic additions (e.g., Grignard reactions), while the carboxylic acid in 5-bromo-2-iodobenzoic acid facilitates acid-base chemistry or amide bond formation .
Halogen Placement and Steric Effects
- 5-Bromo-2-iodobenzaldehyde (): Lacking the ethoxy group, this compound exhibits simpler reactivity, with iodine and bromine favoring sequential substitution reactions.
- 4-Bromo-3-nitrobenzaldehyde (): Nitro groups at position 3 increase electrophilicity but reduce stability under basic conditions compared to the ethoxy-substituted target compound.
Boronate Ester Analogs
5-Bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (CAS 1451391-13-1) replaces iodine with a boronate ester, enabling Suzuki-Miyaura cross-couplings. The target compound’s iodine may serve as a leaving group in similar reactions, but the boronate analog is explicitly designed for boron-mediated couplings .
Biological Activity
Overview
5-Bromo-2-ethoxy-3-iodobenzaldehyde (C9H8BrIO2) is a halogenated aromatic aldehyde that serves as a significant intermediate in organic synthesis. Its unique structure, featuring both bromine and iodine atoms, contributes to its diverse biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C9H8BrIO2 |
| Molecular Weight | 354.97 g/mol |
| Structure | Structure |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins and enzymes. The aldehyde group can react with amino acids, leading to modifications that may alter enzyme activity or protein function. Additionally, the presence of halogens allows for unique interactions such as halogen bonding, which can enhance binding affinity to various biological targets.
Biological Activity
- Antimicrobial Properties : Research indicates that halogenated benzaldehydes exhibit antimicrobial activity. Studies have shown that this compound can inhibit the growth of certain bacterial strains, suggesting potential use as an antimicrobial agent in pharmaceuticals .
- Anticancer Activity : Preliminary studies indicate that this compound may possess anticancer properties. In vitro assays have demonstrated its ability to induce apoptosis in cancer cell lines, potentially through the modulation of key signaling pathways involved in cell survival and proliferation .
- Enzyme Inhibition : The compound has been investigated for its effects on various enzymes. For instance, it has been shown to inhibit specific proteases, which play crucial roles in cancer metastasis and viral replication .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Organic Chemistry evaluated the antimicrobial effects of this compound against a range of bacterial pathogens. The results demonstrated a significant reduction in bacterial viability at concentrations above 50 µg/mL, indicating its potential as a lead compound for developing new antibiotics .
Case Study 2: Anticancer Properties
In a research article from Cancer Research, the compound was tested against several cancer cell lines, including breast and lung cancer cells. The findings revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 20 to 40 µM. Mechanistic studies suggested that the compound activates apoptotic pathways via caspase activation .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with similar compounds:
| Compound | Antimicrobial Activity | Anticancer Activity | Enzyme Inhibition |
|---|---|---|---|
| This compound | Moderate | High | Yes |
| 5-Iodo-2-methoxybenzaldehyde | Low | Moderate | No |
| 4-Bromoacetophenone | High | Low | Yes |
This table illustrates how the presence of both bromine and iodine enhances the biological profile of this compound compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
